4-(Pentyloxy)benzaldehyde CAS number and properties
4-(Pentyloxy)benzaldehyde CAS number and properties
CAS Number: 5736-91-4 Primary Application: Liquid Crystal Mesogens & Organic Synthesis Intermediates
Executive Summary
4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical aromatic aldehyde used extensively in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials.[1][2] Characterized by a rigid phenyl core, a reactive formyl group, and a flexible pentyl tail, it serves as a "mesogenic building block." This structural duality allows researchers to fine-tune phase transition temperatures and solubility profiles in final materials. This guide provides a validated protocol for its synthesis, characterization, and downstream application in Schiff base formation.[3]
Physicochemical Characterization
The compound typically exists as a colorless to pale yellow liquid at room temperature, distinct from its lower homologs (e.g., methoxy) which are often solids. The hydrophobic pentyl chain significantly reduces water solubility while enhancing compatibility with organic matrices.
Table 1: Key Properties
| Property | Value/Description |
| CAS Number | 5736-91-4 |
| IUPAC Name | 4-(Pentyloxy)benzaldehyde |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140–145 °C at 10 mmHg (Estimated) |
| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |
| Refractive Index |
Validated Synthesis Protocol
Methodology: Williamson Ether Synthesis
Reaction Type: Nucleophilic Substitution (
This protocol utilizes a base-promoted alkylation of 4-hydroxybenzaldehyde with 1-bromopentane. The choice of Potassium Carbonate (
Reaction Scheme & Mechanism
The phenolic hydroxyl group is deprotonated to form a phenoxide ion, which acts as a nucleophile attacking the primary carbon of 1-bromopentane.
Figure 1: Step-wise mechanism for the Williamson ether synthesis of 4-(Pentyloxy)benzaldehyde.
Experimental Procedure
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromopentane (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (catalytic, 0.1 eq - accelerates reaction via Finkelstein-like halide exchange)
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).
-
Activation: Add anhydrous
(27.6 g, 200 mmol) and stir at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow. -
Addition: Add 1-bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).
-
Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 4–6 hours.
-
Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting phenol (
) should disappear, replaced by the less polar product ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (400 mL) to precipitate the product and dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. If necessary, purify via vacuum distillation or silica gel column chromatography.
Spectroscopic Identification
To ensure trustworthiness of the synthesized material, the following spectral signatures must be verified.
H-NMR (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.88 | Singlet (s) | 1H | -CH O | Characteristic aldehyde proton (deshielded). |
| 7.83 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Part of AA'BB' system; electron-withdrawing effect of carbonyl. |
| 6.99 | Doublet (d) | 2H | Ar-H (ortho to OR) | Shielded by electron-donating alkoxy group. |
| 4.04 | Triplet (t) | 2H | -OCH ₂- | Methylene protons adjacent to oxygen. |
| 1.81 | Quintet (m) | 2H | -OCH₂CH ₂- | Beta-methylene protons. |
| 1.45–1.35 | Multiplet (m) | 4H | -(CH ₂)₂- | Central alkyl chain protons. |
| 0.93 | Triplet (t) | 3H | -CH ₃ | Terminal methyl group. |
Infrared (IR) Spectroscopy[10]
-
C=O Stretch: Strong band at ~1680–1690 cm⁻¹ (Conjugated aldehyde).
-
C-H Stretch (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.
-
C-O-C Stretch: Strong bands at ~1250 cm⁻¹ (Aryl alkyl ether).
Applications in Drug Discovery & Material Science
Liquid Crystal Synthesis (Schiff Bases)
4-(Pentyloxy)benzaldehyde is a precursor for calamitic liquid crystals . The reaction with para-substituted anilines yields Schiff bases (imines), which often exhibit nematic or smectic mesophases due to the high aspect ratio of the resulting molecule.
Protocol Insight: The condensation is reversible. To drive the reaction to completion, water must be removed, typically using a Dean-Stark trap or anhydrous
Figure 2: Synthesis pathway for Schiff base liquid crystals using 4-(Pentyloxy)benzaldehyde.
Pharmaceutical Intermediates
The aldehyde moiety allows for rapid diversification via:
-
Reductive Amination: Synthesis of secondary amines.
-
Knoevenagel Condensation: Formation of cinnamic acid derivatives (potential antioxidants).
Safety & Handling (GHS Classification)
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[8]
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-pentyloxybenzoic acid) upon prolonged exposure to air.
References
-
CymitQuimica. 4-(Pentyloxy)benzaldehyde CAS 5736-91-4 Properties.[1][2][9] Retrieved from
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from
-
BenchChem. Applications of Alkoxybenzaldehydes in Liquid Crystal Research. Retrieved from
-
ChemicalBook. 4-(Pentyloxy)benzaldehyde NMR and Spectral Data. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 4-(Pentyloxy)benzaldehyde. Retrieved from
Sources
- 1. CAS 5736-91-4: 4-(Pentyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
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- 8. carlroth.com [carlroth.com]
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